Rhonite

Descripción

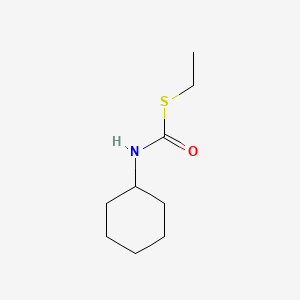

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

S-ethyl N-cyclohexylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNUCLJJWUUKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186339 | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32666-97-0 | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032666970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallography and Crystal Structure of Rhonite

Rhonite is an uncommon mineral belonging to the aenigmatite group of silicates. Its general crystal-chemical formula can be expressed as A₂B₆T₆O₂₀, where A typically represents Ca, B includes Mg, Fe²⁺, Fe³⁺, and Ti, and T represents Si and Al geoscienceworld.org. This complex composition allows for variations in its chemical makeup, which can influence its structural characteristics.

This compound crystallizes in the triclinic system, possessing the P1 space group geoscienceworld.org. The crystal structure of this compound is characterized by "octahedral" walls that are interconnected through tetrahedral chains. These chains feature appendices and additional insular octahedra, forming a complex three-dimensional framework geoscienceworld.org. Research has revealed distinct ordering schemes for chemically different this compound crystals, such as those found in the volcanic breccias of Scharnhausen, Germany, and the Allende meteorite geoscienceworld.org.

The unit cell parameters for this compound vary slightly depending on its origin, reflecting subtle differences in composition and formation conditions. Table 1 provides a comparison of unit cell parameters for this compound from two notable localities.

Table 1: this compound Unit Cell Parameters

| Locality | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Scharnhausen | 10.428 | 10.807 | 8.925 | 105.91 | 96.13 | 124.80 |

| Allende Meteorite | 10.367 | 10.756 | 8.895 | 105.98 | 96.04 | 124.72 |

These parameters highlight the triclinic nature of this compound, where all three axes have different lengths and all three interaxial angles are non-90 degrees.

Twinning Mechanisms and Their Crystallographic Implications

Crystal twinning is a phenomenon where two or more individual crystals of the same mineral intergrow in a symmetrical fashion, sharing common lattice points across a specific plane or axis wikipedia.org. This symmetrical intergrowth results in unique macroscopic forms and provides valuable insights into the mineral's formation history studysmarter.co.uk.

In Rhonite, twinning phenomena have been observed and are recognized as significant crystallographic features. Walenta (1969) first noted twinning in this compound from Scharnhausen geoscienceworld.org. Specifically, cruciform twins are known to occur, involving two or three individuals forming characteristic 4- or 6-pointed star shapes ontosight.ai. This type of twinning indicates specific crystallographic orientations between the intergrown crystals.

Furthermore, high-resolution transmission electron microscopy (HRTEM) data have provided evidence of polytypism phenomena in this compound from Scharnhausen geoscienceworld.org. Polytypism refers to the ability of a compound to exist in multiple crystalline forms (polytypes) that differ only in the stacking sequence of identical layers dntb.gov.ua. This suggests that this compound can exhibit variations in its stacking arrangements, leading to different polytypes with subtle structural distinctions.

The crystallographic implications of twinning in this compound are multifaceted:

Symmetry and Orientation : Twinning introduces additional apparent symmetry to the crystal, with the twin components related by a specific symmetry operation (e.g., reflection across a twin plane or rotation about a twin axis) that is not an inherent symmetry operation of the untwinned crystal wikipedia.orgtulane.edu. For instance, in khesinite, a mineral isostructural with this compound and belonging to the same group, 50:50 twinning has been observed, with twin components related by a two-fold rotation about the [1 1 0]* direction alexstrekeisen.it. While specific twin laws for this compound are not extensively detailed beyond cruciform and polytypic observations in the provided sources, the general principles of twinning apply.

Formation Conditions : Twinning can occur during crystal growth (growth twinning), during a phase transformation (transformation twinning), or in response to mechanical stress (deformation twinning) wikipedia.org. The presence of twinning in this compound can therefore serve as an indicator of the environmental conditions, such as temperature or pressure fluctuations, or the presence of shear stress, during its crystallization or subsequent geological history studysmarter.co.ukalexstrekeisen.it.

Microstructural Features : The twin boundaries, or composition surfaces, are planes where the shared lattice points exist between the twinned individuals wikipedia.org. These microstructural features can influence the physical and mechanical properties of the mineral. Mechanical twinning, for example, is a plastic deformation mechanism that involves the uniform shearing of atoms parallel to the twin boundary without breaking the crystal lattice alexstrekeisen.itresearchgate.net.

The study of twinning in this compound contributes to a deeper understanding of its crystal chemistry and its position within the polysomatic series that includes pyroxene (B1172478) and spinel as end-members geoscienceworld.org.

Advanced Crystal Chemistry and Elemental Systematics of Rhonite

General Crystal-Chemical Formula and Site Occupancies

The general crystal-chemical formula for rhonite can be expressed as A₂B₆T₆O₂₀. In this formula, 'A' represents cations in eightfold coordination, 'B' denotes cations in sixfold coordination, and 'T' signifies cations in fourfold (tetrahedral) coordination. geoscienceworld.orgrruff.info The crystal structure of this compound shares common features with other aenigmatite-like minerals, characterized by "octahedral" walls interconnected through tetrahedral chains, along with additional isolated octahedra. geoscienceworld.orgschweizerbart.de

Eightfold Coordinated (A) Site Cationic Configurations (Ca, Na)

The A-site, which exhibits eightfold coordination, is primarily occupied by calcium (Ca²⁺). Minor substitutions of sodium (Na⁺) have been observed, particularly in this compound from Scharnhausen. These larger cations preferentially fill the M8 and M9 crystallographic sites within the structure. geoscienceworld.org

Sixfold Coordinated (B) Site Cationic Occupancies (Mg, Fe²⁺, Fe³⁺, Ti⁴⁺, Ti³⁺, Al, Mn²⁺, Cr³⁺, Ca²⁺, Sb⁵⁺, Nb⁵⁺, As⁵⁺)

The sixfold coordinated B-site, comprising M1 through M7 crystallographic positions, accommodates a wide range of cations. The specific distribution and dominance of these cations vary depending on the this compound specimen.

In this compound from Scharnhausen, titanium (Ti⁴⁺), approximately 1 atom per formula unit, is notably concentrated in the M7 site, which is smaller than other octahedral sites (M1 to M6). The remaining M1-M6 octahedral sites are occupied by a mixture of magnesium (Mg) and iron (Fe), with an average occupancy ratio of approximately ⅔ Mg to ⅓ Fe. geoscienceworld.org

Other cations that can occupy the sixfold coordinated B-site include Fe²⁺, Fe³⁺, Ti³⁺, aluminum (Al³⁺), manganese (Mn²⁺), chromium (Cr³⁺), calcium (Ca²⁺), antimony (Sb⁵⁺), niobium (Nb⁵⁺), and arsenic (As⁵⁺). rruff.info

Fourfold Coordinated (Z) Site Cationic Occupancies (Si, Al, Fe³⁺, Be²⁺, B³⁺)

The fourfold coordinated Z-site, corresponding to tetrahedral positions, is primarily occupied by silicon (Si⁴⁺) and aluminum (Al³⁺).

In Scharnhausen this compound, silicon and aluminum are statistically distributed among the six tetrahedral sites, typically with a ratio of 3 Si to 3 Al per formula unit. Differences in average T-O bond distances are mainly attributed to the varying connectedness of the tetrahedra. geoscienceworld.org

For Allende this compound, a 1/2 Si + 1/2 Al occupancy is observed within the pyroxene-like chain (T1 to T4 sites). However, a higher Al/Si ratio leads to a concentration of aluminum in the T5 and T6 sites, which form the "wings" of the pyroxene (B1172478) chain. geoscienceworld.org

Other cations that can occupy the Z-site include Fe³⁺, beryllium (Be²⁺), and boron (B³⁺). rruff.info

Coupled Cationic Substitutions and Solid Solution Mechanisms

The crystal chemistry of the aenigmatite-rhonite mineral group is intricate due to the structural flexibility that permits extensive coupled cationic substitutions and solid solution mechanisms. While this compound itself is a calcic member of this group, aenigmatite represents the sodic end-member. rruff.info Limitations to the extent of solid solution between this compound and aenigmatite have been observed and are structurally explained. geoscienceworld.orgschweizerbart.de

Principal Substitutional Vectors in the Aenigmatite-Rhonite Series

The chemical variations within the aenigmatite-rhonite series can be described through several key substitutional vectors. A prominent coupled substitution that governs the solid solution between this compound and aenigmatite is:

2Na⁺ (A-site) + 2Si⁴⁺ (Z-site) ⇌ 2Ca²⁺ (A-site) + 2Al³⁺ (Z-site) rruff.info

This substitution indicates a solubility gap for eightfold coordinated cations, specifically between 0.5 and 1.5 atoms per formula unit (pfu) for both sodium and calcium. rruff.info Beyond this primary vector, the broader aenigmatite-rhonite group exhibits a complex interplay of seven general substitutions, which can be simplified into three principal vectors for classification:

I: 2Si⁴⁺ (Z-site) + 2Na⁺ (A-site) ⇌ 2Al³⁺ (Z-site) + 2Ca²⁺ (A-site) rruff.info

II: 2Si⁴⁺ (Z-site) + 2(M²⁺) (B-site) ⇌ 2Al³⁺ (Z-site) + 2(M³⁺) (B-site) rruff.info

III: 2Ti⁴⁺ (B-site) + 2(M²⁺) (B-site) ⇌ 4(M³⁺) (B-site) rruff.info

These vectors highlight the intricate charge balance and ionic size considerations that drive the diverse chemical compositions observed within this mineral series.

Limitations and Extent of Solid Solution with Aenigmatite

This compound and aenigmatite are isostructural minerals, both belonging to the aenigmatite group fishersci.co.uknih.gov. Despite their structural similarities, the extent of solid solution between this compound and Aenigmatite is notably limited, particularly at magmatic temperatures fishersci.co.uklac-bac.gc.ca. This limitation is primarily attributed to their distinct compositional ranges. This compound exhibits a relatively wide compositional variability, accommodating various cations in its structural sites fishersci.co.ukwikipedia.org. In contrast, aenigmatite typically presents a remarkably simpler composition, often approximating its ideal formula of Na₂Fe²⁺₅TiSi₆O₂₀ fishersci.co.ukwikipedia.org. While this compound itself can form a series of solid solutions, its ability to form extensive solid solutions with aenigmatite is constrained by these fundamental chemical differences wikipedia.org.

Trace Element Incorporation and Geochemical Signatures

This compound exhibits distinctive features in its trace element geochemistry, which can provide valuable insights into the petrogenetic processes of the rocks in which it occurs nih.govwikipedia.org. The incorporation of trace elements into this compound is closely linked to factors such as ionic radii, charge, and the physical-chemical parameters of the formation environment. Notably, detectable quantities of chromium oxide (Cr₂O₃) and nickel oxide (NiO) have been recorded in this compound for the first time in some analyses, expanding the known range of its trace element signature lac-bac.gc.ca.

Rare Earth Element (REE) Fractionation Patterns

Rare Earth Element (REE) patterns in this compound show variations depending on the crystal morphology and geological setting nih.govontosight.aiwikipedia.org. Euhedral this compound crystals, particularly those found in mantle xenoliths or associated with spinel, often display a concave-upward shape for the heavy rare-earth elements (HREEs) and are slightly enriched in the light rare-earth elements (LREEs) nih.govontosight.aiwikipedia.org. These patterns bear resemblance to those observed in kaersutitic amphibole and kaersutite found in various basaltic and nephelinitic rocks nih.govontosight.ai.

In contrast, fine-grained, anhedral, and acicular this compound crystals can exhibit relatively steeper REE patterns, characterized by lower HREE and higher LREE abundances nih.govontosight.ai. Such patterns are often similar to those found in ocean island basalts (OIBs) nih.govontosight.ai. The fractionation of REEs in minerals, including this compound, generally follows predictable trends that are influenced by the ionic radii of the major elements involved in the crystal structure.

High Field Strength Element (HFSE) Anomalies (Nb, Ti, V)

A prominent geochemical signature of this compound is the presence of pronounced positive anomalies of Niobium (Nb), Titanium (Ti), and Vanadium (V) in primitive-mantle normalized diagrams nih.govontosight.aiquora.com. This enrichment in high field strength elements (HFSEs) is a consistent feature across various types of this compound nih.govontosight.ai. Compared to coexisting minerals such as spinel and clinopyroxene, this compound typically contains distinctly higher concentrations of Ti, V, and Nb nih.gov. The ratios of HFSEs are particularly useful in geochemical studies as they tend to remain immobile during alteration processes, thus serving as reliable indicators for verifying analytical data and understanding the petrogenesis of the host rocks.

Petrogenesis and Geological Environments of Rhonite Formation

Formation from Silicate (B1173343) Melt Inclusions in Host Minerals

The study of silicate melt inclusions, tiny pockets of magma trapped within growing crystals, provides a direct window into the conditions of rhonite formation. geologyscience.ruhawaii.edu These inclusions preserve a record of the melt composition and crystallization sequence at a specific point in the magma's history. researchgate.netgeoscienceworld.org

Petrographic analysis of olivine (B12688019) phenocrysts from alkali basalts frequently reveals the presence of this compound-bearing silicate melt inclusions. researchgate.netgeoscienceworld.org These inclusions are often found in the core of the olivine crystals, suggesting they were trapped early in the crystallization history of the magma. researchgate.net The host olivine phenocrysts themselves are typically found in primitive, mantle-derived magmatic rocks. geologyscience.ru The this compound within these inclusions occurs as a daughter phase, meaning it crystallized from the trapped melt after its entrapment. researchgate.netgeoscienceworld.org

The sequence of mineral crystallization within these melt inclusions offers a detailed timeline of the cooling and evolution of the trapped magma. A general crystallization sequence observed in this compound-bearing inclusions is: Al-spinel → rhönite → clinopyroxene → apatite → ± amphibole, Fe-Ti oxide (ilmenite or Ti-magnetite) → glass. researchgate.net This sequence indicates that this compound crystallizes after Al-spinel but before clinopyroxene and other later-stage minerals. researchgate.netgeoscienceworld.org The presence of this compound as an early-crystallizing phase within these inclusions highlights its stability at high temperatures, with studies indicating a crystallization temperature range of 1180–1260 °C. researchgate.netgeoscienceworld.org

Table 2: Generalized Crystallization Sequence in this compound-Bearing Melt Inclusions

| Crystallization Order | Mineral Phase |

|---|---|

| 1 | Al-spinel |

| 2 | This compound |

| 3 | Clinopyroxene |

| 4 | Apatite |

| 5 | ± Amphibole, Fe-Ti oxide |

This table outlines the typical order of mineral crystallization within silicate melt inclusions where this compound is present, based on petrographic observations.

Reactional and Metasomatic Formation Pathways

Beyond primary crystallization from a melt, this compound can also form through reactional and metasomatic processes. wikipedia.org Metasomatism involves the chemical alteration of a rock by hydrothermal and other fluids, leading to changes in its mineralogical and chemical composition. wikipedia.org

In some geological settings, this compound forms as a reactionary product from the alteration of other minerals, particularly kaersutitic amphibole. researchgate.net This can occur in mega/xenocrysts or as a constituent in ultramafic and mafic xenoliths entrained in alkali basalts. researchgate.net The breakdown of amphibole under changing pressure, temperature, or fluid composition can lead to the formation of a new mineral assemblage that includes this compound. This indicates that this compound can be stable under a range of conditions, not just those of primary magmatic crystallization. researchgate.net These metasomatic processes highlight the dynamic nature of rock-forming environments and the complex interplay of minerals, melts, and fluids in the Earth's crust and upper mantle. mdpi.com

Breakdown Products of Titanium-Rich Ca-Amphiboles (e.g., kaersutite)

One of the most recognized formation mechanisms for this compound is as a secondary phase resulting from the breakdown of titanium-rich calcic amphiboles, most notably kaersutite. researchgate.net Kaersutite is a dark brown to black amphibole mineral that is stable under specific pressure and temperature conditions within hydrous, alkaline magmas. wikipedia.orgalexstrekeisen.it However, during magma ascent, changes in the physical and chemical environment, such as a decrease in pressure or an increase in temperature, can destabilize the kaersutite structure. alexstrekeisen.it

This destabilization leads to a breakdown reaction where kaersutite decomposes to form a new assemblage of minerals that are stable under the new conditions. This assemblage commonly includes this compound, clinopyroxene, plagioclase, and iron-titanium oxides like ilmenite (B1198559) and magnetite. researchgate.netalexstrekeisen.it The formation of these "opacitic rims" or reaction coronas around the original kaersutite crystals is a common textural evidence of this process. alexstrekeisen.it this compound's presence in these assemblages is a direct consequence of the high titanium and aluminum content of the parent kaersutite. wikipedia.org Research has shown that there are no significant chemical differences between this compound formed from the alteration of kaersutite xenocrysts and this compound found in the groundmass of alkali basalts or within melt inclusions. researchgate.net

| Precursor Mineral | Typical Breakdown Products | Geological Context |

| Kaersutite | This compound, Clinopyroxene, Plagioclase, Fe-Ti Oxides (Ilmenite, Magnetite) | Ascending alkali magmas, mantle xenoliths |

Reaction Rims and Disseminated Crystals from Melt-Mineral Interactions (e.g., corundum, spinel, phlogopite, orthopyroxene)

This compound also forms through direct interaction between magma and pre-existing crystals (xenocrysts) or the surrounding wall rock. geologyistheway.comcopernicus.org These reactions result in the formation of reaction rims, which are zones of new mineral growth at the interface between the melt and the solid phase. geologyistheway.combritannica.com The formation of a reaction rim indicates a state of disequilibrium between the mineral and the melt. geologyistheway.combritannica.com

In this context, this compound can crystallize as disseminated crystals within the magma or as part of polymineralic reaction rims around minerals such as corundum, spinel, phlogopite, and orthopyroxene. copernicus.orgmdpi.com For instance, the interaction of a silica-undersaturated, alkaline melt with aluminous minerals like corundum or spinel can provide the necessary chemical components (aluminum) to stabilize this compound. researchgate.net Similarly, reactions with magnesium-rich minerals like phlogopite or orthopyroxene can contribute the required magnesium and iron. wikipedia.org These melt-mineral interactions are crucial processes that can significantly modify the chemistry of the magma and lead to the crystallization of a diverse suite of minerals, including this compound. copernicus.org

| Reactant Minerals | Resulting this compound Texture | Governing Process |

| Corundum, Spinel | Reaction Rims, Coronas | Melt-mineral interaction, chemical disequilibrium |

| Phlogopite, Orthopyroxene | Disseminated Crystals, Reaction Rims | Assimilation and reaction with mafic/ultramafic minerals |

Polysomatic Relationships in Geochemical Evolution

The crystallographic structure of this compound provides profound insights into its geochemical significance. It is not a simple mineral but rather an intermediate member of a polysomatic series, which explains its behavior and stability in evolving magma systems. researchgate.net

This compound as an Intermediate Member of the Spinel-Pyroxene Series

Polysomatism is a concept in mineralogy where the crystal structures of certain minerals can be described as being built from slabs or modules of other, simpler mineral structures. This compound's structure is a prime example of this, as it is considered an intermediate member of the polysomatic series between spinel and pyroxene (B1172478). researchgate.netresearchgate.netresearchgate.net

The structures of both pyroxene and spinel can be deconstructed into fundamental building blocks or modules. researchgate.net The pyroxene structure consists of single chains of silica (B1680970) tetrahedra, while the spinel structure has a framework of oxygen atoms in cubic close-packing. wikipedia.org The this compound structure is composed of an ordered stacking of both pyroxene-like (P) and spinel-like (S) modules. This structural relationship is key to understanding its chemical formula and its limited stability range. researchgate.netresearchgate.net This intricate structure likely contributes to this compound being an unstable mineral under changing crystallization conditions. researchgate.net

| End-Member | Structural Unit | Polysomatic Series | Intermediate Member |

| Pyroxene | (P) modules | Pyroxene-Spinel | This compound |

| Spinel | (S) modules | Pyroxene-Spinel | This compound |

Implications for Magmatic Differentiation and Crystallization Dynamics

The formation and presence of this compound have significant implications for understanding the processes of magmatic differentiation and the dynamics of crystallization in certain magma types. tulane.eduscirp.org Magmatic differentiation refers to any process that causes a magma's composition to change. tulane.edu

Because this compound's stability is confined to a narrow range of pressure, temperature, and chemical conditions, its presence can be used as a geobarometer and geothermometer to constrain the conditions of magma crystallization. researchgate.net It is known to be stable at low pressures (< 0.06 GPa) and temperatures between 840-1200 °C in ultramafic systems. researchgate.net In olivine melt inclusions within alkaline rocks, its stability range is noted at pressures below 0.5 GPa and temperatures of 1180-1260 °C. researchgate.net

The crystallization of this compound, often following spinel and preceding clinopyroxene, influences the chemical trajectory of the residual melt. researchgate.net By sequestering elements like Ti, Al, Fe, and Mg, this compound affects the concentration of these components in the evolving magma, thereby playing a role in the differentiation process that can lead to the formation of a variety of alkaline igneous rocks. scirp.org The study of this compound-bearing mineral assemblages, therefore, provides a window into the late-stage, low-pressure evolution of alkali basaltic magmas. researchgate.net

Thermodynamic Stability and Formation Conditions of Rhonite

Experimental Determination of Pressure-Temperature Stability Fields

Experimental petrology plays a crucial role in defining the pressure-temperature (P-T) stability field of minerals like rhonite. Studies have aimed to constrain the conditions under which this compound crystallizes and remains stable, providing a framework for understanding its occurrence in various geological settings.

Stability at Low Pressures and Atmospheric Conditions

At low pressures and atmospheric conditions, experimental data indicate that this compound is stable within specific temperature ranges. This compound has been reported as stable from 850°C to 1000°C at 1 bar. wikipedia.org In the context of alkali-basaltic rocks, the stability field of this compound is experimentally determined to be restricted to pressures below 0.6 kbar and temperatures ranging from 840°C to 1200°C. wikipedia.org Observations of this compound in olivine-hosted silicate (B1173343) melt inclusions from alkali basalts suggest crystallization in a narrow temperature range of 1180–1260 °C at pressures below 0.5 kbar. le-comptoir-geologique.comwikipedia.org

High-Pressure Stability Limits and Constraints

While often associated with low-pressure environments, some experimental evidence suggests that this compound stability may extend to higher pressures. This compound is reported to be stable up to at least 5 kbar within a temperature range of 900°C to 1100°C. wikipedia.org Some experiments indicate that this compound can be stable at pressures exceeding 1 GPa. le-comptoir-geologique.com However, in the context of olivine (B12688019) melt inclusions, although the melt might be trapped at higher pressures (e.g., >3–5 kbar), this compound typically crystallizes at lower pressures, estimated to be less than 0.5 kbar. le-comptoir-geologique.comwikipedia.org This suggests that while the constituent melt may originate from depth, this compound formation within inclusions occurs during ascent and depressurization.

Influence of Oxygen Fugacity on this compound Crystallization

Oxygen fugacity (fO₂) is another critical thermodynamic parameter that influences the crystallization of this compound. The redox conditions of the magmatic system affect the valence states of iron and other multivalent elements incorporated into the this compound structure, thereby influencing its stability.

Oxygen Buffer Conditions and Their Effects (e.g., HM, NNO, QFM, IQF)

Experimental studies have synthesized this compound under various oxygen buffer conditions, including Hematite-Magnetite (HM), Nickel-Nickel Oxide (NNO), Fayalite-Magnetite-Quartz (FMQ or QFM), and Iron-Quartz-Fayalite (IQF). le-comptoir-geologique.com These experiments demonstrate that this compound can be stable over a wide range of fO₂ conditions. At temperatures between 1150°C and 1250°C, this compound has been observed to be stable across a broad range of fO₂, specifically between the iron-wüstite (IW) and hematite-magnetite (HM) buffers. le-comptoir-geologique.com In natural occurrences, the oxygen fugacity during this compound crystallization in alkali basalts has been estimated to be below the NNO buffer in some cases. nih.gov Estimations based on the crystal chemistry of this compound in melt inclusions can provide a rough indication of oxygen fugacity, with reported ranges varying from lower than QFM to NNO, or even 1-2.5 log units higher than the QFM buffer for the earliest stages of melt crystallization.

Correlation of this compound Chemistry with Crystallization Conditions

The chemical composition of this compound is not fixed but varies depending on the conditions of its formation. This compositional variability makes this compound a useful petrogenetic indicator.

Chemical Composition as a Proxy for Magmatic Evolution

The chemistry of this compound can be used for a rough estimation of the temperature, pressure, and oxygen fugacity conditions during the crystallization of alkali basalts. le-comptoir-geologique.comwikipedia.orgnih.gov The compositional variations in this compound are significant and are influenced by factors such as the composition of the initial silicate melt from which it crystallizes, the redox conditions (oxygen fugacity) prevailing during crystallization, and the composition of other minerals involved in the crystallization process. nih.gov Isomorphic substitutions within the complex this compound structure contribute to its wide range of major element compositions. For instance, the Mg/(Mg + Fe²⁺) ratio in rhonites from melt inclusions is often greater than 0.5, indicating a prevalence of Mg-rich species. le-comptoir-geologique.com The dependence of this compound composition on initial melt composition and redox conditions underscores its potential as a proxy for tracking the evolution of magmatic systems.

Advanced Analytical Methodologies for Rhonite Characterization in Research

Electron Microprobe Analysis (EMPA) for Major and Minor Element Determination

Electron Microprobe Analysis (EMPA) is a fundamental technique for determining the major and minor elemental composition of rhonite. copernicus.orgoup.comusgs.govmdpi.comresearchgate.netmdpi.com This method involves bombarding a polished sample surface with a focused beam of electrons, which causes the emission of characteristic X-rays. mdpi.com By analyzing the energy and intensity of these X-rays, the concentrations of elements present in the mineral can be quantified. mdpi.com

EMPA is particularly valuable for this compound due to its complex and variable chemical composition, involving substitutions among various cations in the B and T sites. geoscienceworld.orgschweizerbart.dewebmineral.comcopernicus.org Studies utilizing EMPA have provided detailed chemical analyses of this compound from different geological occurrences, such as volcanic breccias and meteorites. geoscienceworld.orgschweizerbart.de These analyses reveal the ranges of major oxides like SiO₂, Al₂O₃, MgO, and FeO, as well as the presence of minor elements. copernicus.orgmdpi.com For instance, EMPA data on this compound from Changle, Shandong Province, China, showed compositional ranges of 22.9-33.0 wt % SiO₂, 13.3-19.0 wt % Al₂O₃, 9.4-19.9 wt % MgO, and 10.2-24.5 wt % FeO. copernicus.org The data obtained from EMPA are essential for determining the empirical formula of this compound samples and understanding the extent of solid solution and elemental partitioning. webmineral.comoup.com

The following table presents representative EMPA data for this compound from different localities:

| Locality | SiO₂ (wt%) | Al₂O₃ (wt%) | MgO (wt%) | FeO (wt%) | CaO (wt%) | TiO₂ (wt%) | Na₂O (wt%) | K₂O (wt%) |

| Scharnhausen, Germany | ~24.35 | ~16.90 | ~12.37 | ~11.47 | ~12.39 | ~9.81 | ~0.76 | ~0.58 |

| Allende meteorite | ~23.3 | ~16.8 | ~16.65 | ~23.3 | ~16.12 | ~19.80 | - | - |

| Changle, China | 22.9-33.0 | 13.3-19.0 | 9.4-19.9 | 10.2-24.5 | - | - | - | - |

| JingFenCui, China | 38.59-38.75 | - | 1.37-3.10 | 5.62-6.32 | 4.61-7.62 | - | - | - |

*Note: Some values are approximate or represent ranges based on the provided text. FeO may include total iron or be presented as Fe₂O₃ in some analyses. *Values likely represent total iron as FeO or Fe₂O₃. geoscienceworld.orgwebmineral.comcopernicus.orgmdpi.com

EMPA data helps in estimating the ferric iron content based on stoichiometric analysis, which is crucial for accurately representing the mineral's chemical formula. oup.comusgs.gov

Single-Crystal X-ray Diffraction (SCXRD) for Structure Elucidation and Refinement

Single-Crystal X-ray Diffraction (SCXRD) is a powerful technique used to determine the detailed atomic arrangement within a crystalline material. carleton.eduuhu-ciqso.es By analyzing the diffraction pattern produced when a single crystal of this compound is exposed to X-rays, researchers can determine the unit cell dimensions, space group symmetry, and the precise positions of atoms within the crystal lattice. carleton.eduuhu-ciqso.es

This compound is known to crystallize in the triclinic system, typically with the space group P1 or P1̅. geoscienceworld.orgschweizerbart.demindat.org SCXRD studies have been instrumental in refining the crystal structure of this compound from various occurrences. geoscienceworld.orgschweizerbart.de These refinements provide crucial information about the coordination environments of the different cation sites (A, B, and T) and how the "octahedral" walls are connected through tetrahedral chains. geoscienceworld.orgschweizerbart.de

Refinement of the crystal structure using SCXRD data allows for the determination of bond lengths and angles, which provides insights into the cation ordering within the structure. carleton.eduuhu-ciqso.es For example, SCXRD studies on different this compound samples have revealed distinct ordering schemes for cations like Mg, Fe²⁺, Fe³⁺, Ti, Si, and Al across the available crystallographic sites. geoscienceworld.orgschweizerbart.de This site-ordering is influenced by the chemical composition and the geological conditions under which the this compound formed.

SCXRD also plays a role in identifying twinning phenomena, which can affect the diffraction pattern and need to be accounted for during structure refinement. geoscienceworld.org The unit cell parameters determined by SCXRD are fundamental for crystallographic studies and for comparison with other minerals in the aenigmatite group. geoscienceworld.orgschweizerbart.de

Representative unit cell parameters for this compound samples determined by SCXRD include:

| Locality | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Scharnhausen, Germany | Triclinic | P1̅ | 10.428 | 10.807 | 8.925 | 105.91 | 96.13 | 124.80 | - |

| Allende meteorite | Triclinic | P1 | 10.367 | 10.756 | 8.895 | 105.98 | 96.04 | 124.72 | - |

| Nickenicher Sattel | Triclinic | P1̅ | 10.380 | 10.765 | 8.882 | 105.95 | 96.00 | 124.83 | 739.0 |

High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructural Analysis and Polytypism Studies

High-Resolution Transmission Electron Microscopy (HRTEM) provides images with atomic-scale resolution, enabling the detailed examination of the microstructure of this compound. copernicus.orgresearchgate.net This technique is particularly valuable for studying defects, intergrowths, and polytypism within the mineral. geoscienceworld.orgschweizerbart.decopernicus.orgfishersci.co.uk

This compound, like other minerals in the aenigmatite group, can exhibit characteristics of ordered disorder (OD) and polytypism. geoscienceworld.orgschweizerbart.de HRTEM allows researchers to directly visualize the stacking sequences of structural modules, which can vary and lead to the formation of different polytypes. geoscienceworld.orgschweizerbart.detrekgeo.net Studies using HRTEM on this compound from localities such as Scharnhausen have provided evidence of these polytypism phenomena. geoscienceworld.orgschweizerbart.de

HRTEM can reveal the presence of stacking faults and other planar defects that are not easily detectable by conventional X-ray diffraction techniques. researchgate.net This microstructural information is crucial for understanding the growth history and transformation processes that this compound has undergone. The technique also allows for the chemical analysis at the atomic scale using energy-dispersive X-ray spectroscopy (EDS) coupled with TEM, providing spatially resolved compositional information within individual crystals or across microstructural features. copernicus.org

Spectroscopic Techniques for Vibrational and Electronic Structure Characterization (e.g., Raman Spectroscopy)

Spectroscopic techniques, such as Raman spectroscopy, provide information about the vibrational modes of the atoms and molecules within this compound, offering insights into its molecular structure and bonding. schweizerbart.denih.govuniroma1.itcibtech.orggia.edutandfonline.comjm-derochette.berruff.inforesearchgate.net

Raman spectroscopy involves illuminating a sample with a laser and analyzing the scattered light. The shifts in wavelength of the scattered light correspond to the vibrational frequencies of the material. nih.gov For this compound, Raman spectra are characterized by specific bands related to the vibrations of SiO₄ tetrahedra and the interactions between cations and oxygen. nih.govcibtech.orgtandfonline.comresearchgate.net

Studies have shown that the Raman spectra of this compound samples from different localities are generally similar, but subtle differences can exist. nih.gov These variations in peak positions and intensities can be related to differences in chemical composition, particularly the substitution of Mn by other cations like Ca, Fe²⁺, and Mg. nih.govuniroma1.it

Key Raman bands in this compound spectra include intense peaks around 1000 cm⁻¹, assigned to the symmetric stretching mode of SiO₄ units, and bands around 989, 974, and 936 cm⁻¹, attributed to antisymmetric stretching modes. nih.gov Bands in the lower wavenumber region (below 800 cm⁻¹) are more complex and include peaks related to bending modes of SiO₄ tetrahedra and external modes involving cation movements and lattice vibrations. nih.govcibtech.orgtandfonline.com For example, a strong band around 667-668 cm⁻¹ is assigned to the ν₄ bending mode, and a band around 408-422 cm⁻¹ is attributed to the ν₂ bending mode. nih.govcibtech.orgtandfonline.com

Raman spectroscopy can also be used to identify associated minerals within a this compound sample, such as quartz, manganosite, and rhodochrosite, based on their characteristic Raman shifts. cibtech.orgjm-derochette.be

Other spectroscopic techniques, such as infrared (IR) spectroscopy and cathodoluminescence (CL) spectroscopy, can also be applied to study this compound. uniroma1.ittandfonline.comresearchgate.net CL spectroscopy of rhodonite (a related mineral often discussed alongside this compound) has shown luminescence bands related to Mn²⁺, providing information about the electronic structure and the presence of activator ions. tandfonline.comresearchgate.net

X-ray Powder Diffraction (XRD) for Phase Identification and Unit Cell Refinement

X-ray Powder Diffraction (XRD) is a widely used technique for identifying crystalline phases in a sample and determining their unit cell parameters. schweizerbart.demdpi.comontosight.airesearchgate.net When a powdered sample of this compound is exposed to X-rays, a diffraction pattern consisting of a series of peaks at specific angles (2θ) is generated. mdpi.com The positions and intensities of these peaks are characteristic of the mineral's crystal structure.

By comparing the experimental XRD pattern to reference patterns in crystallographic databases, the presence of this compound and other minerals in the sample can be confirmed. rruff.inforesearchgate.net XRD is particularly useful for analyzing polycrystalline or fine-grained this compound samples where single crystals suitable for SCXRD are not available.

XRD data can also be used for Rietveld refinement, a method that allows for the refinement of unit cell parameters and other structural parameters from powder diffraction data. rruff.inforruff.info This provides a way to determine accurate unit cell dimensions even from powdered samples, which can be compared to SCXRD results and used to assess variations in unit cell size with chemical composition. rruff.inforruff.info

XRD is often used in conjunction with other techniques, such as EMPA, to provide a comprehensive characterization of the mineralogical composition of a sample. mdpi.com

Integrated Analytical Approaches in Comprehensive this compound Research

Comprehensive research on this compound often involves the integration of multiple advanced analytical techniques to gain a holistic understanding of its properties. Combining techniques like EMPA, SCXRD, HRTEM, and Raman spectroscopy allows researchers to correlate chemical composition, crystal structure, microstructure, and vibrational properties. geoscienceworld.orgschweizerbart.deoup.comusgs.gov

For instance, EMPA provides the bulk chemistry, while SCXRD reveals the average crystal structure and cation ordering. HRTEM can then visualize local variations in structure, defects, and polytypes that might not be apparent from diffraction techniques alone. geoscienceworld.orgschweizerbart.decopernicus.orgresearchgate.netfishersci.co.uk Raman spectroscopy complements these techniques by providing information about the bonding environment and molecular structure, which can be sensitive to both composition and structure. nih.govuniroma1.itcibtech.orgtandfonline.com

Integrated approaches are crucial for addressing complex research questions, such as understanding the mechanisms of cation substitution, the formation of polytypes, the influence of geological conditions on crystal chemistry, and the relationship between structure and physical properties. geoscienceworld.orgschweizerbart.decopernicus.orgoup.comusgs.gov For example, studying this compound in meteorites might involve combining EMPA for cosmic context, SCXRD for structural differences from terrestrial samples, and HRTEM for unique microstructures developed in an extraterrestrial environment. geoscienceworld.orgschweizerbart.de Similarly, investigating this compound in metamorphic rocks could combine EMPA to understand compositional zoning, SCXRD to analyze structural changes due to pressure and temperature, and Raman spectroscopy to identify associated metamorphic minerals. uniroma1.itarizona.edu

By integrating data from these diverse analytical methodologies, researchers can build a more complete and accurate picture of the chemical compound this compound, its formation, and its role in various geological settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.